
Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate, also known as EMAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation, protect against neurodegeneration, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. Another advantage of this compound is its relatively low toxicity, which makes it suitable for use in biological systems. However, one of the limitations of this compound is its relatively low water solubility, which can limit its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate. One area of interest is the development of novel this compound derivatives with improved properties, such as increased water solubility or enhanced bioactivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound, which could lead to the identification of new drug targets. Finally, the potential applications of this compound in materials science, such as the synthesis of functional polymers and nanoparticles, warrant further exploration.
Méthodes De Synthèse
The synthesis of Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate involves the reaction of 2-((2-aminobenzofuran-3-yl)amino)-2-oxoacetic acid ethyl ester with 2-methoxyphenyl isocyanate. The reaction is carried out in the presence of a catalyst, which results in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Ethyl 2-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective properties. In biotechnology, this compound has been used as a fluorescent probe for detecting protein-protein interactions. In materials science, this compound has been used as a building block for synthesizing functional materials, such as polymers and nanoparticles.
Propriétés
IUPAC Name |
ethyl 2-[[2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-27-20(25)19(24)22-16-12-8-4-6-10-14(12)28-17(16)18(23)21-13-9-5-7-11-15(13)26-2/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQIEOKTARGUBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

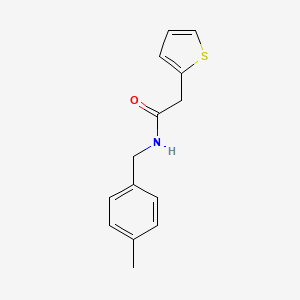
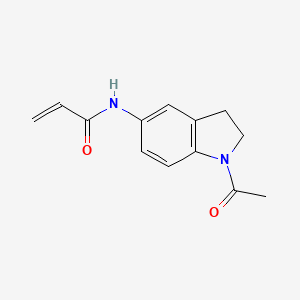
![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)
![tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate](/img/structure/B2652286.png)
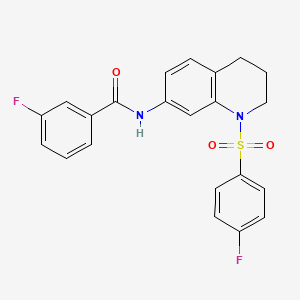
![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652290.png)
![5-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline](/img/structure/B2652291.png)
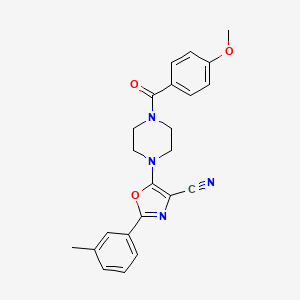

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)
![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)
![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)
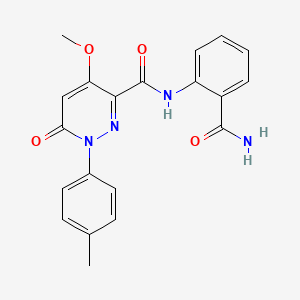
![1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2652304.png)